molecular formula C22H28AuF6NO4PS2+ B12884336 (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide CAS No. 1036000-94-8

(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide

Cat. No.: B12884336
CAS No.: 1036000-94-8
M. Wt: 776.5 g/mol
InChI Key: IXAZMTRZKJUWDK-UHFFFAOYSA-O
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Description

(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the empirical formula C22H27AuF6NO4PS2 and a molecular weight of 775.51 g/mol . This compound is known for its stability and catalytic properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Di-tert-butylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified by filtration to remove any insoluble by-products, followed by evaporation of the solvent to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic substrates. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates .

Scientific Research Applications

(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide involves its role as a catalyst. The gold center facilitates the activation of substrates, enabling various chemical transformations. The compound interacts with molecular targets through coordination bonds, influencing reaction pathways and enhancing reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide stands out due to its unique ligand structure, which provides enhanced stability and catalytic efficiency compared to other gold-based catalysts. Its ability to operate under mild conditions and its versatility in various reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

1036000-94-8

Molecular Formula

C22H28AuF6NO4PS2+

Molecular Weight

776.5 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ditert-butyl-(2-phenylphenyl)phosphanium;gold(1+)

InChI

InChI=1S/C20H27P.C2F6NO4S2.Au/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h7-15H,1-6H3;;/q;-1;+1/p+1

InChI Key

IXAZMTRZKJUWDK-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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